![molecular formula C17H18N2O2 B13824589 Naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl-](/img/structure/B13824589.png)
Naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl- is a complex organic compound belonging to the class of naphthofurans.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl- can be achieved through several methods. One common approach involves the use of the Dieckmann condensation, which permits the formation of the furan ring C(2)–C(3) bond. This method involves the base-catalyzed intramolecular condensation of diesters . Another method utilizes the formal [3 + 2] cycloaddition of 1,4-naphthoquinones with β-ketoamides, catalyzed by rhenium(VII) oxide (Re2O7), which offers high yields and environmentally benign conditions .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphtho[2,3-b]furan-4,9-diones, while reduction may produce various hydrogenated derivatives .
Aplicaciones Científicas De Investigación
Naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antioxidant properties.
Mecanismo De Acción
The mechanism of action of naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site . Additionally, its anticancer activity is attributed to the inhibition of nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in cell proliferation and survival .
Comparación Con Compuestos Similares
Naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl- can be compared with other naphthofuran derivatives such as:
Naphtho[1,2-b]furan-3-carboxamides: These compounds also exhibit biological activities but differ in their structural arrangement and reactivity.
Naphtho[2,3-b]furan-4,9-diones: Known for their potential biological relevance and different synthetic routes.
The uniqueness of naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl- lies in its specific functional groups and the resulting biological activities, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C17H18N2O2 |
|---|---|
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
2-(dimethylamino)-N,N-dimethylbenzo[f][1]benzofuran-3-carboxamide |
InChI |
InChI=1S/C17H18N2O2/c1-18(2)16(20)15-13-9-11-7-5-6-8-12(11)10-14(13)21-17(15)19(3)4/h5-10H,1-4H3 |
Clave InChI |
QYWYGOPNDVELCT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C2=CC3=CC=CC=C3C=C2O1)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


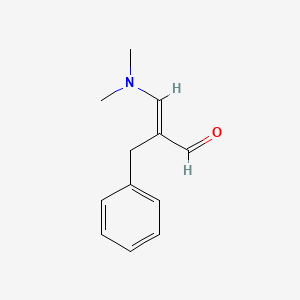

![4-(methoxymethyl)-6-methyl-2-[2-[(Z)-(2-methylindol-3-ylidene)methyl]hydrazinyl]pyridine-3-carbonitrile](/img/structure/B13824531.png)
![4-Butan-2-yl-2-[3-(4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824539.png)
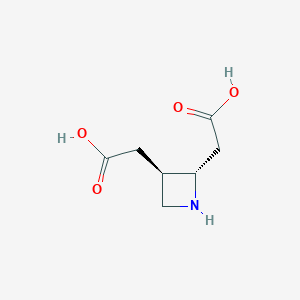
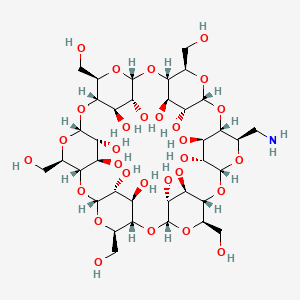
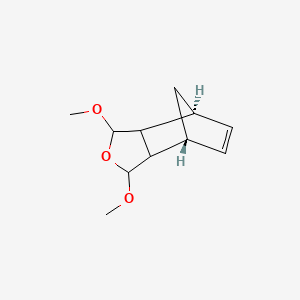
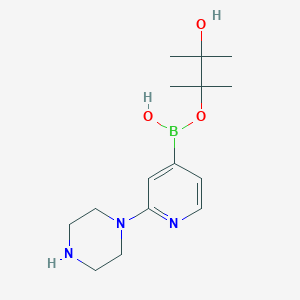
![7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B13824575.png)
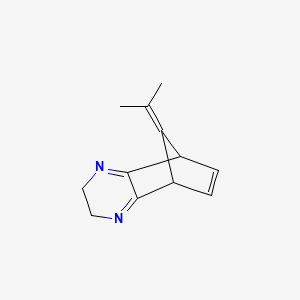
![(5Z)-1-(4-chlorophenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B13824582.png)
![2-{[(1E)-(2,4-dihydroxyphenyl)methylene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B13824597.png)

![N'-[(Z)-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxyphenyl}methylidene]thiophene-2-carbohydrazide](/img/structure/B13824612.png)
